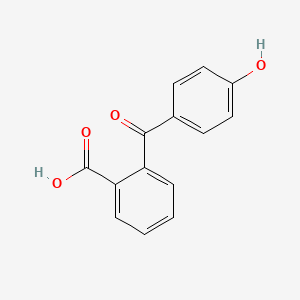

2-(4-Hydroxybenzoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTUPRIZNBMOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075360 | |

| Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-57-4 | |

| Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxybenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HIBENZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7255OO1G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Hydroxybenzoyl)benzoic acid CAS number 85-57-4

An In-depth Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid (CAS 85-57-4)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed examination of this compound, a pivotal chemical intermediate. Our focus is on delivering field-proven insights, moving beyond mere procedural lists to explain the causal reasoning behind experimental choices and validation protocols.

Introduction: A Versatile Benzophenone Derivative

This compound, identified by CAS Number 85-57-4, is an organic compound characterized by a benzophenone core structure with both carboxylic acid and hydroxyl functional groups.[1] This unique arrangement makes it a valuable precursor and building block in various fields, most notably in the synthesis of pharmaceuticals and advanced materials.[2][3] Its utility stems from the reactivity of its functional groups, which allows for a wide range of chemical modifications. The compound typically appears as a white to off-white crystalline solid, soluble in many organic solvents but with limited solubility in water.[1] It is recognized for its role as an activated ester, facilitating its use in the clinical development of anti-inflammatory agents, antibiotics, and anticancer compounds.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, developing analytical methods, and ensuring safe handling.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₄ | [1][2][5] |

| Molecular Weight | 242.23 g/mol | [2][3][6] |

| Melting Point | 213 °C | [3][5] |

| Boiling Point | 512.6 °C at 760 mmHg | [3][7] |

| Density | ~1.4 g/cm³ | [7][8] |

| pKa (Predicted) | 3.35 ± 0.36 | [3][8] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of this compound. The following diagram illustrates the logical workflow for combining multiple spectroscopic techniques for comprehensive characterization.

Caption: Logical workflow for spectroscopic structural elucidation.

-

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment Aromatic Protons 6.8 - 8.2 Multiplets 8H Protons on both benzene rings Phenolic -OH ~10-12 (broad) Singlet 1H Hydroxyl group proton Carboxylic -COOH ~12-13 (broad) Singlet 1H Carboxylic acid proton -

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The spectrum would be characterized by distinct absorption bands.

Functional Group Wavenumber (cm⁻¹) Description O-H Stretch (Phenol) ~3300-3500 (broad) Phenolic hydroxyl group O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad) Carboxylic acid hydroxyl group C=O Stretch (Ketone) ~1650-1680 Benzophenone carbonyl group C=O Stretch (Carboxylic Acid) ~1680-1710 Carboxylic acid carbonyl group C=C Stretch (Aromatic) ~1450-1600 Aromatic ring vibrations -

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[9]

m/z Value Interpretation 242.23 [M]⁺ Molecular ion peak corresponding to C₁₄H₁₀O₄ 225 [M - OH]⁺ Loss of hydroxyl radical from the carboxylic acid group 121 [C₇H₅O₂]⁺ Fragment corresponding to the hydroxybenzoyl cation

Synthesis and Reaction Chemistry

The primary route for synthesizing this compound and its derivatives is the Friedel-Crafts acylation.[13][14] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

General Synthesis Pathway: Friedel-Crafts Acylation

A common method involves the reaction of a phenol with phthalic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃).[14][15] The phenol's hydroxyl group is a strongly activating, ortho-para directing group, which guides the acylation.

Caption: Generalized Friedel-Crafts acylation synthesis pathway.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a substituted derivative, which can be adapted for this compound. A molten state synthesis has been developed to reduce the use of solvents, making the process more environmentally friendly.[8][16]

-

Reactant Charging: In a three-neck flask equipped with a mechanical stirrer and reflux condenser, combine 3-N,N-diethylaminophenol (1.0 eq.) and phthalic anhydride (1.0-1.4 eq.).[16]

-

Molten State Reaction: Heat the mixture to 100-130°C to initiate a molten state reaction, stirring continuously.

-

Dispersion: As a significant amount of solid product forms, add a small quantity of toluene to disperse the solid and continue the reaction for a total of 2-5 hours.[16]

-

Basification & Hydrolysis: Cool the reaction to approximately 60°C. Slowly add a 35% NaOH solution to adjust the pH to 8-12. Heat the mixture to 90°C and stir rapidly for 1-3 hours to hydrolyze by-products.[16][17]

-

Acidification & Precipitation: Cool the mixture and pour it into ice. Acidify with concentrated HCl to a pH of 3-6 to precipitate the crude product.[17]

-

Isolation and Purification: Filter the resulting suspension to collect the solid product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/ethanol) to yield the pure compound.[17]

Causality Note: The use of a molten state minimizes organic solvent waste.[16] The subsequent NaOH treatment is crucial not only for workup but also to decompose colored by-products, thereby increasing the final product's purity and yield.[16]

Analytical Methodologies: Ensuring Purity and Identity

For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing this compound and its derivatives.

HPLC-Based Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is effective for separating the target compound from starting materials and by-products.

-

Column: A C18 or similar non-polar stationary phase column is typically used.[18]

-

Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of acetonitrile (or methanol) and water, acidified with a small amount of phosphoric acid or formic acid for Mass Spectrometry compatibility.[18][19]

-

Detection: UV detection is suitable due to the aromatic nature of the compound, with a detection wavelength typically set around 255 nm.[20]

Protocol: Sample Preparation and Analysis

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Dissolve the synthesized sample in the same solvent as the standard to a similar concentration.

-

Injection: Inject equal volumes (e.g., 5-10 µL) of the standard and sample solutions into the HPLC system.

-

Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

This method is scalable and can be adapted for preparative chromatography to isolate impurities for further characterization.[18]

Applications in Drug Development and Chemical Synthesis

The bifunctional nature of this compound makes it a highly versatile intermediate.

-

Pharmaceutical Precursor: It serves as a key starting material for a range of pharmaceuticals. Its structure is a scaffold that can be modified to produce compounds with potential anti-inflammatory, analgesic, antibiotic, and anticancer properties.[1][4][8] The carboxylic acid and phenol groups provide reactive sites for esterification, amidation, and etherification to build more complex drug molecules.

-

Cosmetic and Skincare: Due to its phenolic structure, the compound and its derivatives are studied for their antioxidant properties, making them valuable ingredients in skincare and cosmetic formulations designed to protect against oxidative stress.[3][8]

-

Organic Synthesis Building Block: In a broader chemical context, it is used as a fundamental building block. The activated ester functionality is particularly useful for creating larger, more complex organic molecules for materials science and chemical research.[3][8]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][21] Avoid ingestion, inhalation, and dust formation.[21][22]

-

First Aid Measures:

-

Storage: Store in a cool, dry place in a tightly sealed container.[21] Keep away from strong oxidizing agents.[21] The recommended storage condition is often at room temperature in an inert atmosphere.[3]

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Tox. 4) and causes serious eye irritation (Eye Irrit. 2).[6]

Conclusion

This compound (CAS 85-57-4) is more than a simple organic molecule; it is a strategic intermediate whose value is defined by its versatile reactivity. Its well-characterized physicochemical properties, established synthetic pathways via Friedel-Crafts acylation, and straightforward analytical protocols make it a reliable component in the research and development pipeline. For professionals in drug discovery and materials science, a deep understanding of this compound's chemistry provides a powerful tool for designing and synthesizing novel molecules with significant therapeutic and functional potential.

References

- 1. CAS 85-57-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 85-57-4 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 85-57-4 | FH33825 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C14H10O4 | CID 6814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:85-57-4 | Chemsrc [chemsrc.com]

- 8. Buy this compound | 85-57-4 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(85-57-4) 1H NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Solved Reaction A: Resorcinol + Phthalic Anhydride | Chegg.com [chegg.com]

- 16. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 17. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 18. This compound | SIELC Technologies [sielc.com]

- 19. vuir.vu.edu.au [vuir.vu.edu.au]

- 20. helixchrom.com [helixchrom.com]

- 21. This compound(85-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxybenzoyl)benzoic acid

Introduction

2-(4-Hydroxybenzoyl)benzoic acid, a bifunctional aromatic organic compound, represents a cornerstone molecule in various scientific domains, from pharmaceutical development to materials science. Its unique structure, featuring a benzoic acid moiety linked to a 4-hydroxybenzoyl group, imparts a fascinating profile of chemical reactivity and physical characteristics. This guide provides an in-depth exploration of these properties, grounded in established experimental data and theoretical predictions. As a key intermediate, its characterization is paramount for researchers and developers who wish to leverage its potential in synthesis, formulation, and biological applications. We will delve into its structural identity, core physicochemical parameters, spectroscopic signature, and the practical methodologies required for its empirical validation, offering a holistic view for the scientific professional.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.[1][2]

The molecule's structure consists of a benzophenone core, functionalized with both a carboxylic acid and a hydroxyl group. This arrangement is critical to its properties, providing sites for hydrogen bonding, acid-base reactions, and further synthetic modification.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical data is essential for predicting the behavior of the compound in various experimental and industrial settings. The data presented below is a synthesis of values from multiple authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 242.23 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [3][4] |

| Melting Point | 213 °C | [1][3][5] |

| Note: Other values (140°C, 245-250°C) are reported, which may reflect differences in purity or crystalline form. | [1][3][9] | |

| Boiling Point (Predicted) | 512.6 ± 35.0 °C at 760 mmHg | [1][3][5] |

| Density (Predicted) | 1.356 - 1.4 g/cm³ | [1][3][5][9] |

| Acidity (pKa) | 3.35 ± 0.36 (Predicted/Experimental) | [1][3][5] |

| Flash Point | 277.9 °C | [5] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, reaction chemistry, and analytical science.

-

Aqueous Solubility : this compound is sparingly soluble in water.[3] This is expected, given its largely nonpolar aromatic structure. However, its solubility is pH-dependent. At pH values significantly above its pKa of ~3.35, the carboxylic acid group deprotonates to form the carboxylate anion. This greatly increases the molecule's polarity and its ability to interact with water via ion-dipole forces and hydrogen bonding, thus enhancing its solubility.[1]

-

Organic Solvent Solubility : The compound demonstrates good solubility in polar organic solvents, including ethanol and acetone.[1][3] This is attributed to the favorable intermolecular interactions, such as hydrogen bonding (with the hydroxyl and carboxylic acid groups) and dipole-dipole interactions, that can form between the solute and these solvents.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The key spectral features for this compound are predicted based on its constituent functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show several characteristic absorption bands:

-

A very broad peak from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid dimer.[10]

-

A distinct, sharp O-H stretch around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

-

Two strong, sharp C=O stretching absorptions: one for the carboxylic acid carbonyl (~1700-1680 cm⁻¹) and one for the ketone carbonyl (~1680-1660 cm⁻¹).[10]

-

Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.[10]

-

C-O stretching vibrations between 1210-1320 cm⁻¹.[10]

-

-

¹H NMR Spectroscopy : The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. Expected signals include:

-

A highly downfield, broad singlet for the carboxylic acid proton (>10 ppm).

-

A singlet for the phenolic proton.

-

A series of multiplets in the aromatic region (~6.8-8.2 ppm) corresponding to the protons on the two benzene rings. The ortho- and meta-couplings would create distinct splitting patterns.

-

-

¹³C NMR Spectroscopy : The carbon NMR would confirm the carbon skeleton:

-

Two signals at low field for the carbonyl carbons (ketone and carboxylic acid), typically >160 ppm.

-

Multiple signals in the 115-160 ppm range for the aromatic carbons, with those attached to oxygen appearing further downfield.

-

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, rigorous experimental validation is necessary. The following protocols describe standard, self-validating methodologies.

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent system, a gold-standard method for its reliability.

Causality: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility. The extended agitation period ensures this equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight container. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for a prolonged period (typically 24-48 hours).

-

Phase Separation: Allow the container to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite separation.

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid. It is critical not to disturb the solid phase.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Potentiometric Titration for pKa Determination

This method provides an accurate experimental value for the acid dissociation constant (pKa) of the carboxylic acid group.

Causality: Potentiometric titration is the authoritative method for pKa determination. It directly measures the change in pH as a function of added base, allowing for the precise identification of the half-equivalence point, where pH equals pKa. This is a direct application of the Henderson-Hasselbalch equation.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/methanol co-solvent, to ensure solubility).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.

-

Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Allow the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show an inflection point at the equivalence point.

-

pKa Calculation: Determine the volume of titrant required to reach the equivalence point (V_eq). The pKa is the pH value on the curve that corresponds to half of this volume (V_eq / 2). This is the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[1]

Synthesis and Reactivity

This compound is typically synthesized via a Friedel-Crafts acylation reaction.[3][4][11] A common method involves the reaction between 4-hydroxybenzoic acid and benzoyl chloride or anhydride.[3] Its bifunctional nature allows for a range of chemical reactions, making it a versatile building block.[1]

-

Esterification: The carboxylic acid group readily reacts with alcohols to form esters.[1]

-

Acylation: The molecule can act as an acylating agent in further reactions.[1]

-

Phenolic Reactions: The hydroxyl group can undergo reactions typical of phenols, such as etherification.

Caption: Conceptual Diagram of Friedel-Crafts Acylation Synthesis.

Applications and Relevance

The physicochemical properties of this compound directly inform its utility across several high-value sectors.

-

Pharmaceuticals: It serves as a crucial precursor for synthesizing various medicinal compounds, including anti-inflammatory, analgesic, antibiotic, and anticancer agents.[1][4][11][12] Its structure is a key scaffold in drug design.

-

Cosmetics: The compound's antioxidant properties are leveraged in cosmetic and skincare formulations to protect against oxidative stress.[1][4][12]

-

Materials Science: It is used as an intermediate in the synthesis of photoinitiators for UV-curable coatings, inks, and adhesives, where its photochemical stability is advantageous.[8]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Handling Precautions:

-

Wash hands thoroughly after handling.[13]

-

Wear protective gloves, eye protection, and face protection.[13]

-

Avoid ingestion and inhalation.[13]

-

Store in a cool, dry place in a tightly sealed container.[13]

Conclusion

This compound is a compound of significant scientific and commercial interest, defined by a rich set of physicochemical properties. Its moderate acidity, distinct solubility profile, and characteristic spectroscopic signature are direct consequences of its molecular structure. A thorough understanding of these properties, validated through robust experimental protocols as outlined in this guide, is essential for any researcher or developer aiming to harness its full potential in synthesis, formulation, and advanced applications.

References

- 1. Buy this compound | 85-57-4 [smolecule.com]

- 2. This compound | C14H10O4 | CID 6814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 85-57-4 [chemicalbook.com]

- 4. CAS 85-57-4: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 85-57-4|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound | CAS#:85-57-4 | Chemsrc [chemsrc.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound | 85-57-4 | FH33825 [biosynth.com]

- 12. lookchem.com [lookchem.com]

- 13. This compound(85-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid: A Cornerstone for Drug Discovery and Development

This guide provides a comprehensive technical overview of 2-(4-hydroxybenzoyl)benzoic acid, a versatile benzophenone derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, spectral analysis, and its pivotal role as a scaffold in the creation of therapeutic agents.

Core Molecular and Physicochemical Profile

This compound, with the CAS Number 85-57-4, is an organic compound characterized by a benzoic acid backbone substituted with a 4-hydroxybenzoyl group at the ortho position[1][2]. This unique arrangement of a ketone, a phenol, and a carboxylic acid function imparts a rich chemical reactivity, making it a valuable starting material and intermediate in organic synthesis[2][3].

Molecular Structure

The structural formula of this compound is C₁₄H₁₀O₄, and its molecular weight is 242.23 g/mol [1].

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 242.23 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 85-57-4 | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline solid | --INVALID-LINK--[2] |

| Melting Point | 213 °C | --INVALID-LINK-- |

| Boiling Point | 512.6 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | --INVALID-LINK--[2] |

Synthesis and Structural Elucidation

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of phenol with phthalic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis involves the reaction of phenol with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the phthalic anhydride, making it a more potent electrophile that then attacks the electron-rich phenol ring, preferentially at the ortho and para positions. The ortho-substituted product is the desired this compound.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a general representation for the synthesis of a benzoylbenzoic acid derivative and can be adapted for this compound.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine phthalic anhydride and an excess of phenol in an inert solvent such as nitrobenzene or 1,1,2,2-tetrachloroethane.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions. The amount of catalyst should be stoichiometric due to the formation of a complex with the product.

-

Reaction: After the addition of the catalyst, warm the reaction mixture gently and then bring it to reflux. The reaction is typically monitored by thin-layer chromatography.

-

Work-up and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Purification: The crude product is then purified. This may involve steam distillation to remove the solvent, followed by dissolution in an aqueous sodium carbonate solution, precipitation with acid, and final recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both benzene rings. The protons ortho to the hydroxyl group will appear at a different chemical shift compared to those ortho to the carbonyl and carboxylic acid groups. The phenolic and carboxylic acid protons will appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbonyl carbon of the ketone and the carboxylic acid carbon will resonate at the downfield region (typically >160 ppm). The carbon attached to the hydroxyl group will also have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), another O-H stretch for the phenol (around 3200-3600 cm⁻¹), a sharp C=O stretch for the ketone (around 1630-1680 cm⁻¹), and a C=O stretch for the carboxylic acid (around 1680-1725 cm⁻¹). The spectrum will also show characteristic peaks for aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, carbon monoxide, and the carboxyl group, providing further structural confirmation. A prominent fragment ion is often observed at m/z 121, corresponding to the hydroxyphenyl cation[1].

Applications in Drug Discovery and Development

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound serves as a key building block for the synthesis of more complex and potent pharmaceutical agents[2][4].

Precursor to Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties[5]. The mechanism of action for many benzophenone-based anti-inflammatory drugs is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Scaffold for Antimicrobial and Antifungal Agents

The benzophenone core is present in several compounds with demonstrated antimicrobial and antifungal activities. The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane[6][7]. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with components of the cell wall, leading to membrane depolarization and cell death[7].

Intermediate in the Synthesis of Fibrates: The Case of Fenofibrate

A significant application of a derivative of the topic molecule, 4-chloro-4'-hydroxybenzophenone, is in the synthesis of fenofibrate, a widely prescribed lipid-lowering drug. While not a direct precursor, the synthesis of the core benzophenone structure is a critical step. The general synthetic strategy involves the etherification of the phenolic hydroxyl group.

References

- 1. This compound | C14H10O4 | CID 6814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 85-57-4: this compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy this compound | 85-57-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

A Technical Guide to the Solubility of 2-(4-Hydroxybenzoyl)benzoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. 2-(4-Hydroxybenzoyl)benzoic acid (HBA) is a vital building block in organic synthesis, particularly for pharmaceuticals and specialty materials[1][2]. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing purification strategies like crystallization, and developing robust analytical methods. This guide provides a comprehensive overview of the theoretical and practical aspects of HBA solubility. While quantitative data is not extensively published, this document consolidates the known physicochemical properties of HBA, outlines the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for its accurate determination.

Introduction to this compound (HBA)

This compound is an organic compound featuring a benzoic acid moiety substituted with a 4-hydroxybenzoyl group. Its structure incorporates three key functional groups: a carboxylic acid, a ketone, and a phenolic hydroxyl group. These groups dictate its chemical reactivity and its intermolecular interactions, which are the primary determinants of its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85-57-4 | [1][3][4] |

| Molecular Formula | C₁₄H₁₀O₄ | [1][3] |

| Molecular Weight | 242.23 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 213 °C | [1] |

| pKa (Predicted) | 3.35 ± 0.36 | [1][5] |

The presence of both a hydrogen bond donor (phenolic -OH, carboxylic -OH) and hydrogen bond acceptors (C=O, -OH) suggests that HBA will exhibit favorable solubility in polar solvents capable of hydrogen bonding[5]. The carboxylic acid group, with a pKa around 3.35, means the molecule is acidic and its ionization state (and thus solubility) will be highly dependent on the pH in aqueous or protic solvent systems[5].

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves best in a solvent with a similar polarity profile, a principle famously summarized as "like dissolves like"[6].

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[7][8][9]:

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space"[7][8]. The principle states that substances with closer HSP coordinates are more likely to be miscible. For a solid solute like HBA, a "solubility sphere" can be defined in Hansen space; solvents whose parameters fall within this sphere are likely to be effective solvents[10]. While the specific HSP values for HBA are not published, its functional groups suggest it will have significant δp and δh components.

Caption: Energy balance governing the dissolution of a solid solute.

Solubility Profile of HBA in Organic Solvents

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility | Rationale & Source(s) |

| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with HBA's hydroxyl and carboxyl groups[5][11]. |

| Polar Aprotic | Acetone, DMSO | Soluble | Good hydrogen bond acceptors and dipole-dipole interactions[5][11]. |

| Aromatic | Benzene, Toluene | Likely Soluble | π-π stacking interactions with HBA's aromatic rings can contribute to solubility[5]. |

| Non-Polar | Hexane, Heptane | Sparingly Soluble / Insoluble | Mismatch in polarity; weak solute-solvent interactions. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic aromatic core limits solubility despite the presence of polar groups[2][5]. |

A recent study on a structurally similar compound, 2-[4-(dibutylamino)-2-hydroxy-benzoyl] benzoic acid (BBA), showed its solubility was highest in n-propanol and lowest in n-heptane, reinforcing the importance of polarity and hydrogen bonding capabilities of the solvent[12]. This provides a useful analogue for predicting HBA's behavior.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Saturated Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method[13][14][15]. This protocol is considered the gold standard by regulatory bodies and is essential for obtaining accurate data for biopharmaceutical classification and process development[16].

Principle

An excess amount of the solid compound is suspended in the solvent of choice and agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility. The solid and liquid phases are then separated, and the solute concentration is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC)[13].

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess of solid HBA to a series of glass vials or flasks. An excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase[13][14]. A 2- to 5-fold excess over the estimated solubility is a common practice.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation during the experiment[15].

-

-

Equilibration:

-

Place the vials in an orbital shaker or agitator equipped with precise temperature control (e.g., 25 °C or 37 °C)[15][17].

-

Agitate the suspensions for a predetermined period. For thermodynamic equilibrium, this is typically 24 to 72 hours[16][18]. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until consecutive measurements are consistent[16].

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow coarse particles to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE for organic solvents)[14]. Causality Note: Filtration is essential to remove fine particulates that would otherwise lead to an overestimation of solubility.

-

-

Analysis & Quantification:

-

Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation post-sampling[16].

-

Quantify the concentration of HBA in the diluted sample using a validated HPLC-UV method. An external calibration curve prepared with known concentrations of HBA should be used for accurate quantification[13][15].

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

-

Caption: Standard workflow for solubility determination via the shake-flask method.

Key Factors Influencing HBA Solubility

Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature[19][20]. This is because the dissolution process is typically endothermic; the system absorbs heat to overcome the crystal lattice energy of the solid and the cohesive forces of the solvent[21]. When designing crystallization processes, understanding the temperature-solubility profile is critical for maximizing yield and ensuring purity. The relationship can often be described by the van 't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Solvent Polarity and Hydrogen Bonding

As discussed, the primary driver for HBA solubility is the interaction between its polar functional groups and the solvent.

-

Polar Protic Solvents (e.g., Alcohols): These are excellent solvents as they can act as both hydrogen bond donors and acceptors, creating strong interactions with all three of HBA's functional groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can act as hydrogen bond acceptors, interacting favorably with HBA's acidic protons.

-

Non-Polar Solvents (e.g., Hexane): These solvents cannot form strong interactions with HBA's polar groups, resulting in very low solubility.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, a strong predictive framework can be established based on its physicochemical properties and fundamental solubility theories. Its molecular structure, rich in hydrogen bonding motifs, dictates a preference for polar organic solvents such as alcohols and ketones. For drug development professionals and chemical researchers requiring precise quantitative data, the saturated shake-flask method remains the unequivocal gold standard. Adherence to the detailed protocol outlined in this guide will ensure the generation of accurate, reliable, and reproducible solubility data, which is foundational for successful process development, formulation, and analytical characterization.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 85-57-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C14H10O4 | CID 6814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy this compound | 85-57-4 [smolecule.com]

- 6. youtube.com [youtube.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. paint.org [paint.org]

- 11. This compound | 85-57-4 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. scispace.com [scispace.com]

- 15. scribd.com [scribd.com]

- 16. who.int [who.int]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

- 19. Item - On the Effect of Temperature on Aqueous Solubility of Organic Solids - American Chemical Society - Figshare [acs.figshare.com]

- 20. researchgate.net [researchgate.net]

- 21. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Hydroxybenzoyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-Hydroxybenzoyl)benzoic acid (HBBA), a valuable chemical intermediate in the pharmaceutical and materials science sectors.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and presents a field-proven protocol for its preparation. The primary focus is on the well-established Friedel-Crafts acylation pathway, offering insights into mechanism, process optimization, and product validation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₀O₄, is an aromatic ketone and carboxylic acid that serves as a critical building block in organic synthesis.[2][3] Its structure, featuring a hydroxyl group, a ketone linkage, and a carboxylic acid moiety, imparts a versatile reactivity profile. This makes it a sought-after precursor for a range of high-value compounds, including anti-inflammatory agents, antibiotics, and other pharmaceutical agents.[3][4] Furthermore, its conjugated aromatic system has led to its exploration in the development of functional materials for optical and electronic applications.[5]

The molecule's utility is contingent on its efficient and high-purity synthesis. The most prevalent and industrially viable method for its production is the Friedel-Crafts acylation of phenol with phthalic anhydride, a classic yet powerful carbon-carbon bond-forming reaction.[6][7][8]

The Synthetic Cornerstone: Friedel-Crafts Acylation

The synthesis of this compound is a textbook example of the Friedel-Crafts acylation reaction. This class of reaction involves the introduction of an acyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism.[7]

Core Reaction:

-

Aromatic Substrate: Phenol (an activated aromatic ring)

-

Acylating Agent: Phthalic Anhydride

-

Catalyst: A Lewis acid, typically Aluminum Chloride (AlCl₃)

The hydroxyl group (-OH) of phenol is a potent activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. It is also an ortho, para-director, guiding the incoming acyl group to the positions ortho (carbon 2) or para (carbon 4) relative to the hydroxyl group. This results in the formation of two structural isomers: the desired para-substituted product, this compound, and the ortho-substituted byproduct, 2-(2-hydroxybenzoyl)benzoic acid. Due to steric hindrance at the ortho position, the para product is generally favored and formed as the major product.

Reaction Mechanism

The reaction proceeds through several distinct steps, each facilitated by the Lewis acid catalyst.

-

Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group generates a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic acylium ion. The para-position is the primary site of attack due to a combination of electronic activation and lower steric hindrance compared to the ortho-position.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring.

-

Catalyst Complexation: The product ketone, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. This is a crucial point: because the product is more basic than the reactant, the "catalyst" is consumed and must be used in stoichiometric or greater amounts.[6]

-

Hydrolysis (Work-up): The reaction is quenched with water and acid, which hydrolyzes the aluminum-ketone complex, liberating the final product and protonating the carboxylic acid group.

Below is a diagram illustrating the formation of the key acylium electrophile and its subsequent attack on the phenol ring.

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

In-Depth Experimental Protocol

This protocol is a robust, self-validating methodology for the synthesis of this compound. Each step includes justifications to ensure technical accuracy and reproducibility.

Reagents and Equipment

| Reagent/Material | Specification | Purpose |

| Phenol | Crystal, ≥99% | Aromatic Substrate |

| Phthalic Anhydride | Flakes, ≥99% | Acylating Agent |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Lewis Acid Catalyst |

| s-Tetrachloroethane | Anhydrous | Reaction Solvent |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Work-up/Hydrolysis |

| Deionized Water | - | Work-up & Washing |

| Ethanol | Reagent Grade | Recrystallization Solvent |

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser with drying tube (CaCl₂), heating mantle, dropping funnel, Buchner funnel, and filtration apparatus.

Step-by-Step Procedure

--- SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water. HCl is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. ---

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and reflux condenser. Ensure all glassware is thoroughly dried to prevent premature reaction of the anhydrous AlCl₃.

-

Charging Reactants: To the flask, add phthalic anhydride (0.5 mol) and phenol (0.55 mol, a slight excess ensures complete consumption of the anhydride). Add anhydrous s-tetrachloroethane (400 mL) as the solvent.

-

Catalyst Addition: Begin stirring the mixture and cool the flask in an ice-water bath to 5-10°C. Slowly and portion-wise, add anhydrous aluminum chloride (1.1 mol, a 2.2 molar equivalent) over 60-90 minutes. Causality: This addition must be slow and controlled as the complexation of AlCl₃ is highly exothermic. Maintaining a low temperature prevents unwanted side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with stirring for 3-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Reaction Quenching (Work-up): Cool the reaction mixture back down to room temperature. In a separate large beaker, prepare a mixture of crushed ice (800 g) and concentrated HCl (150 mL). Slowly and carefully pour the reaction mixture into the ice-HCl slurry with vigorous stirring. Causality: This hydrolyzes the aluminum-ketone complex, neutralizes any remaining AlCl₃, and ensures the carboxylic acid is in its protonated form. The process is highly exothermic and releases HCl gas.

-

Product Isolation: The crude product will precipitate as a solid. Allow the mixture to stir for 30 minutes to ensure complete precipitation. Isolate the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes inorganic salts and residual acid.

-

Purification (Recrystallization): Transfer the crude, damp solid to a large beaker. Add ethanol and heat the mixture to boiling until the solid dissolves completely. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection and Drying: Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80°C to a constant weight. The typical melting point of the pure product is in the range of 245-250°C.[1]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Modern Synthetic Alternatives

While the described protocol is a classic, modern chemistry emphasizes greener and more efficient processes. Recent research has demonstrated that Friedel-Crafts acylations can be effectively carried out under solvent-free conditions.[9][10]

-

Mechanochemical Synthesis: This method involves ball-milling the solid reactants (phenol, phthalic anhydride, and AlCl₃). The mechanical energy facilitates the reaction without the need for a solvent, significantly reducing waste and environmental impact.[9][10]

-

Molten State Synthesis: In some cases, heating a mixture of the reactants to a molten state can initiate the reaction, again avoiding the use of toxic solvents.[2][11]

These methods represent the authoritative direction of process chemistry, aligning with the principles of green chemistry by minimizing solvent use and often simplifying the work-up procedure.

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of phenol with phthalic anhydride is a foundational reaction for accessing this key chemical intermediate. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the phenol substrate, is paramount for achieving high yields and purity. The detailed protocol provided herein represents a self-validating system, grounded in established chemical principles. For professionals in drug development and materials science, mastering this synthesis provides access to a versatile molecular scaffold essential for innovation and the creation of novel, high-value products.

References

- 1. This compound | 85-57-4 [chemicalbook.com]

- 2. Buy this compound | 85-57-4 [smolecule.com]

- 3. CAS 85-57-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 85-57-4 | FH33825 [biosynth.com]

- 5. This compound [myskinrecipes.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(4-hydroxybenzoyl)benzoic acid, a versatile organic compound with significant applications in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation through modern spectroscopic techniques, and a discussion of its chemical reactivity and potential applications.

Introduction and Significance

This compound, a benzophenone derivative, is a key intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis. These functional groups not only provide multiple reaction sites for further chemical modifications but also contribute to its biological activities, such as potential anti-inflammatory and antioxidant properties.[1] In the pharmaceutical sector, it serves as a precursor for the development of novel therapeutic agents, while in the cosmetics industry, it is utilized for its antioxidant capabilities in skincare formulations.[2]

Nomenclature, Structure, and Physicochemical Properties

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by several synonyms, including o-(p-Hydroxybenzoyl)benzoic acid and 4'-Hydroxybenzophenone-2-carboxylic acid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85-57-4 | [3] |

| Molecular Formula | C₁₄H₁₀O₄ | [3] |

| Molecular Weight | 242.23 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 213 °C | [2] |

| Boiling Point | 512.6 °C at 760 mmHg | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [4][5] |

| pKa | 3.35 ± 0.36 (Predicted) | [1] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of a phenol with phthalic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation reactions involving phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Phenol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap, add phthalic anhydride (1.0 equivalent) and the inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions with constant stirring.

-

Reactant Addition: Dissolve phenol (1.0 equivalent) in the inert solvent and add it dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times. Combine the organic extracts.

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted phthalic acid and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Reaction Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

Caption: Step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous aluminum chloride and an inert solvent is critical because AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

-

Stoichiometric Amount of Catalyst: More than two equivalents of AlCl₃ are required. One equivalent coordinates with the carbonyl group of the phthalic anhydride to form the electrophilic acylium ion. A second equivalent coordinates with the hydroxyl group of the phenol, and a third with the newly formed ketone, driving the reaction to completion.

-

Controlled Temperature: The initial addition of reactants is carried out at a low temperature to control the exothermic reaction and prevent unwanted side reactions. The subsequent refluxing provides the necessary activation energy for the reaction to proceed to completion.

-

Acidic Work-up: The addition of ice and hydrochloric acid is essential to hydrolyze the aluminum complex formed with the product and to protonate the carboxylate, allowing for the isolation of the final carboxylic acid product.

Structural Elucidation via Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, as well as signals for the acidic protons of the carboxylic acid and the phenolic hydroxyl group. The protons on the 4-hydroxybenzoyl group will appear as two doublets (an AA'BB' system), while the protons on the benzoic acid moiety will exhibit a more complex multiplet pattern due to their ortho, meta, and para relationships to the two substituents.

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbonyl carbons of the ketone and the carboxylic acid will appear at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will resonate in the range of 115-140 ppm, with the carbon attached to the hydroxyl group appearing at a higher field compared to the other oxygen-substituted carbon.

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~7.8-8.2 | m | Protons on benzoic acid ring |

| Aromatic-H | ~7.5-7.7 | d | Protons ortho to carbonyl on hydroxybenzoyl ring |

| Aromatic-H | ~6.8-7.0 | d | Protons ortho to hydroxyl on hydroxybenzoyl ring |

| -COOH | >10 | br s | Carboxylic acid proton |

| -OH | ~5-6 | br s | Phenolic hydroxyl proton |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (Ketone) | ~195 | Ketone carbonyl carbon |

| C=O (Acid) | ~168 | Carboxylic acid carbonyl carbon |

| Aromatic C | ~115-165 | Aromatic carbons |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3300 (broad) | O-H stretch | Phenol |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1650 | C=O stretch | Ketone |

| ~1600, 1500, 1450 | C=C stretch | Aromatic rings |

| ~1300-1200 | C-O stretch | Phenol, Carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (242.23). Common fragmentation patterns would involve the loss of H₂O, CO, and COOH.[3]

References

A Technical Guide to the Thermal Properties of 2-(4-Hydroxybenzoyl)benzoic Acid

This in-depth technical guide provides a comprehensive analysis of the melting and boiling points of 2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4), a key intermediate in the pharmaceutical and polymer industries. This document is intended for researchers, scientists, and drug development professionals, offering not only collated data but also a critical evaluation of the underlying physicochemical principles and robust methodologies for their accurate determination.

Executive Summary: Understanding the Data Discrepancy

A review of commercially available data for this compound reveals significant variability in its reported melting point and a reliance on computational predictions for its atmospheric boiling point. This guide will dissect these inconsistencies, providing a framework for understanding the causal factors and establishing reliable experimental values. We will explore the molecular characteristics influencing these thermal properties and detail validated protocols for their precise measurement, ensuring data integrity for research and development applications.

Physicochemical Properties and Data Synopsis

This compound is an aromatic organic compound featuring both a carboxylic acid and a hydroxyl functional group, which dictates its physical and chemical behavior[1][2]. Its structure is presented in Figure 1.

Figure 1. Chemical Structure of this compound

A simplified representation of the molecule.

A survey of various chemical suppliers and databases reveals a range of reported melting and boiling points. This data is summarized in Table 1.

| Physical Property | Reported Value(s) | Source(s) | Notes |

| Melting Point | 140 °C | [3] | Likely an outlier or referring to a specific polymorph or impure sample. |

| 213 °C | [4][5] | Frequently cited value, potentially determined by Differential Scanning Calorimetry (DSC). | |

| 245-250 °C | [6] | Wide range suggests impurity or decomposition during measurement. | |

| Boiling Point | 92 - 94 °C at 0.3 torr | [7] | Experimental value under reduced pressure. |

| 512.6 ± 35.0 °C | [3][4][5] | Predicted value at standard atmospheric pressure (760 mmHg). |

The notable discrepancies in the melting point and the reliance on a predicted boiling point at atmospheric pressure underscore the necessity for robust, in-house experimental determination.

The Science Behind the Numbers: Intermolecular Forces and Thermal Behavior

The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces[8][9][10]. For this compound, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. Carboxylic acids, in particular, are known to form stable hydrogen-bonded dimers in the solid state, which significantly increases the energy required to break the crystal lattice, leading to a higher melting point[11].

-

Dipole-Dipole Interactions: The polar carbonyl (C=O) group introduces strong dipole-dipole interactions, further contributing to the cohesive energy of the system.

-

Van der Waals Forces: The two aromatic rings provide a large surface area for London dispersion forces, which increase with molecular size and contribute significantly to the overall intermolecular attraction[12][13].

The high predicted boiling point is a direct consequence of these strong, combined intermolecular forces. However, the high temperature required to reach this boiling point at atmospheric pressure raises a critical concern: thermal decomposition . It is highly probable that this compound will degrade before it boils at 760 mmHg[7]. This is a common characteristic of complex organic molecules with functional groups susceptible to heat, such as carboxylic acids which can undergo decarboxylation.

Best Practices for Experimental Determination

To address the data ambiguity, rigorous experimental determination is paramount. The following section details authoritative protocols for measuring the melting and boiling points of this compound.

Melting Point Determination: A Multi-faceted Approach

The variation in reported melting points may be attributable to several factors, including the presence of impurities, which typically depress and broaden the melting range, or the existence of different crystalline polymorphs[14][15][16][17][18]. A comprehensive determination should, therefore, involve more than one method.

This is a classical and widely used method for determining the melting range of a solid[17][19].

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Initial Determination: Perform a rapid heating (10-20 °C/min) to find an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Self-Validation: The sharpness of the melting range is a key indicator of purity. A pure compound should melt over a narrow range (0.5-1.0 °C). A broad range suggests the presence of impurities.

DSC is a powerful thermoanalytical technique that provides more detailed information than the capillary method. It measures the heat flow into a sample as a function of temperature[14][20][21].

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality and Trustworthiness: DSC can reveal complex thermal behaviors, such as polymorphism (multiple melting peaks) or decomposition (exothermic events following the melt)[15][20]. This provides a more complete and trustworthy thermal profile of the material. A workflow for this process is visualized in Figure 2.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: The Necessity of Vacuum

Given the high probability of decomposition at atmospheric pressure, the most reliable method for determining the boiling point of this compound is by vacuum distillation[22].

This method is suitable for small sample quantities and provides an accurate boiling point at a specific, reduced pressure[23].

Methodology:

-

Apparatus Setup: Place a small amount of the liquid (or solid that will be melted) into a small test tube. Place a capillary tube, sealed at one end, open-end down into the test tube. Attach this assembly to a thermometer.

-